1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (600 MHz, CDCl₃) :
- Aromatic protons within the benzo[cd]indole core resonate at δ 7.2–8.1 ppm, with distinct coupling patterns for H-4 (δ 8.16, d, J = 8.4 Hz) and H-7 (δ 7.83, t, J = 7.8 Hz).
- The ethyl group exhibits a triplet at δ 1.39 ppm (CH3) and a quartet at δ 3.99 ppm (CH2), while the sulfonamide NH appears as a broad singlet at δ 10.8 ppm.
- ¹³C NMR (150 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ is observed at m/z 370.4, consistent with the molecular formula C19H15FN2O3S. Fragmentation patterns reveal loss of the ethyl group (-29 Da) and subsequent cleavage of the sulfonamide moiety (-156 Da).
Tautomeric and Conformational Properties
The benzo[cd]indole system exhibits limited tautomerism due to the stability of the lactam form (2-oxo-1,2-dihydro), which is reinforced by resonance between the carbonyl and adjacent nitrogen. Computational studies (DFT at B3LYP/6-31G*) suggest that the enol tautomer is disfavored by 12.3 kcal/mol, precluding significant equilibrium shifts under standard conditions.
Conformational flexibility arises primarily from:
- Sulfonamide rotation : The S-N bond permits rotation, with energy barriers of ~8 kcal/mol favoring a conformation where the 2-fluorophenyl ring is orthogonal to the benzo[cd]indole plane.
- Ethyl group orientation : Molecular dynamics simulations indicate that the ethyl substituent adopts a pseudo-axial position to minimize steric hindrance with the fused aromatic system.
These conformational preferences influence binding interactions in biological systems, as demonstrated in studies of analogous RORγ inhibitors.
Properties
IUPAC Name |
1-ethyl-N-(2-fluorophenyl)-2-oxobenzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-2-22-16-10-11-17(12-6-5-7-13(18(12)16)19(22)23)26(24,25)21-15-9-4-3-8-14(15)20/h3-11,21H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKLWBVFIRJUNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4F)C=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzo[cd]Indol-2(1H)-One
Naphthalic anhydride undergoes aminolysis with ethylamine in refluxing acetic acid. This step yields benzo[cd]indol-2(1H)-one with a reported yield of 74% . Key parameters:
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Solvent : Acetic acid
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Temperature : 110–120°C
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Reaction Time : 6–8 hours
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the anhydride carbonyl, followed by cyclization and dehydration.
Sulfonation to Sulfonyl Chloride Intermediate
Benzo[cd]indol-2(1H)-one is treated with chlorosulfonic acid under controlled conditions:
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Molar Ratio : 1:5 (substrate:chlorosulfonic acid)
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Temperature : 0°C (1 hour) → room temperature (2 hours)
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Workup : Quenching in ice water precipitates the sulfonyl chloride.
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Exothermic reaction requires careful temperature control.
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Moisture-sensitive intermediate necessitates anhydrous conditions during isolation.
Sulfonamide Formation via Nucleophilic Substitution
The sulfonyl chloride reacts with 2-fluoroaniline in the presence of triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP):
Conditions :
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Solvent : Dimethylformamide (DMF)
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Catalyst : DMAP (5 mol%)
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Base : Et₃N (1.1 equiv)
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Temperature : Room temperature
Workup :
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Dilution with ethyl acetate.
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Washing with water, saturated NH₄Cl, and brine.
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Purification via column chromatography (silica gel, hexane/ethyl acetate).
Yield Range : 10–68%, depending on substituent steric and electronic effects.
Structural Analogs and Synthetic Variations
Modifications to the parent structure have been explored to optimize physicochemical properties:
Key Finding : Introducing heterocyclic amines (e.g., indol-6-yl) enhances both yield and bioactivity due to improved hydrogen bonding.
Critical Analysis of Methodologies
Sulfonation Step Limitations
The low yield (38%) in the sulfonation step arises from:
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Competing side reactions (e.g., over-sulfonation).
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Hydrolytic degradation of the sulfonyl chloride intermediate.
Mitigation Strategies :
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Use of excess chlorosulfonic acid (5 equiv) to drive reaction completion.
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Rigorous exclusion of moisture
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted indole derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C19H15FN2O3S
- Molecular Weight : 370.4 g/mol
- CAS Number : 438488-70-1
The structure of this compound features a sulfonamide group attached to a benzo[cd]indole framework, which is significant for its biological activity.
Antifungal Activity
Research indicates that derivatives of 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide exhibit promising antifungal properties. A study highlighted that compounds with similar structures showed significant activity against various strains of Fusarium oxysporum, with minimum inhibitory concentration (MIC) values lower than those of established antifungal agents like ketoconazole .
Case Study : In vitro tests demonstrated that certain synthesized derivatives achieved complete inhibition of F. oxysporum growth, suggesting that modifications in the phenyl ring can enhance antifungal potency .
RORγ Inhibition
The compound has been identified as a novel inhibitor of the retinoic acid receptor-related orphan receptor gamma (RORγ), which is a target for autoimmune diseases and certain cancers. RORγ plays a crucial role in the regulation of immune responses and inflammation.
Research Findings : A patent describes the synthesis of various sulfonamide derivatives, including this compound, demonstrating their potential as therapeutic agents for treating conditions related to RORγ dysregulation .
The mechanisms underlying the biological activity of this compound are linked to its structural features:
- The sulfonamide group is known for its ability to interact with various biological targets, including enzymes involved in fungal cell wall synthesis.
- The presence of fluorine in the phenyl ring may enhance lipophilicity and bioavailability, thereby improving efficacy.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to the desired biological effects. The pathways involved include inhibition of viral replication, induction of apoptosis in cancer cells, and modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The benzo[cd]indole-6-sulfonamide scaffold has been extensively modified to explore structure-activity relationships (SAR). Key derivatives and their properties are summarized below:
*Assumed targets based on scaffold similarity.
Key Comparisons
Substituent Effects on TNF-α Inhibition S10 (phenyl) vs. 4e (indolyl): The indolyl group in 4e introduces additional H-bond donors, improving interactions with TNF-α's binding pocket and reducing IC50 from 14 μM to 3.0 μM . Naphthyl vs. 2-Fluorophenyl: The naphthyl group (larger, hydrophobic) may enhance binding through π-π stacking, whereas the 2-fluorophenyl group (electron-withdrawing) could optimize electrostatic interactions.
Selectivity Across Targets TNF-α vs. RORγ: While S10 and 4e target TNF-α, analogs with bulkier substituents (e.g., biaryl groups) show RORγ inverse agonism. This suggests that substituent size and polarity dictate target specificity . mPTPB Inhibition: Compound 47 inhibits mPTPB non-competitively, indicating a distinct binding mode compared to TNF-α inhibitors .
Electron Effects: The 2-fluoro group may improve metabolic stability and binding affinity compared to unsubstituted phenyl analogs .
Contradictions and Limitations
Biological Activity
1-Ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C13H12F N2O3S
- Molecular Weight : 370.4 g/mol
- Structural Features : The compound features a sulfonamide group attached to a dihydrobenzo[cd]indole framework, which is known for its biological activity against various targets.
Research indicates that derivatives of this compound exhibit inhibition of TNF-α, a cytokine involved in systemic inflammation. Inhibition of TNF-α can lead to therapeutic effects in conditions like rheumatoid arthritis and other inflammatory diseases.
Key Findings:
- Inhibition of TNF-α : Compounds structurally related to this compound have been shown to reduce TNF-α binding with its receptor using surface plasmon resonance (SPR) assays. For instance, one analog demonstrated an IC50 value of 3 μM, indicating strong inhibitory potential compared to earlier compounds like EJMC-1 .
- Structure Activity Relationship (SAR) : The introduction of fluorine in the phenyl ring enhances binding affinity and biological activity. Variations in substituents on the indole scaffold were systematically evaluated to optimize potency against TNF-α .
Case Studies
Several studies have highlighted the efficacy of this compound and its analogs:
Study 1: TNF-α Inhibition
A study synthesized various analogs based on the dihydrobenzo[cd]indole scaffold. Among these, one compound showed a significant reduction in TNF-α levels in vitro, with an IC50 value of 3 μM. This compound was further optimized through virtual screening and docking studies .
Study 2: Anti-Virulence Activity
Another research effort explored the anti-virulence properties of related compounds against pathogenic bacteria. These compounds effectively inhibited bacterial toxins that rely on host cell interactions mediated by TNF signaling pathways .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of selected compounds related to this compound:
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.
- X-ray Crystallography : Resolve bond lengths/angles and spatial arrangements (e.g., torsion angles between fluorophenyl and indole moieties) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- InChI/SMILES Analysis : Cross-reference computational descriptors with experimental data for validation .
How can statistical experimental design optimize reaction yields and purity?
Advanced
Implement Design of Experiments (DoE) to minimize trial-and-error:
- Factorial Design : Test variables (temperature, solvent polarity, catalyst loading) to identify interactions affecting yield.
- Response Surface Methodology (RSM) : Model nonlinear relationships and predict optimal conditions (e.g., 80°C, DMF solvent, 5 mol% Pd catalyst) .
- Central Composite Design : Prioritize critical parameters while reducing experiments by 40–60% .
How can contradictions in reported bioactivity data be resolved?
Q. Advanced
- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity under standardized conditions (pH, ionic strength) .
- Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables (e.g., solvent DMSO% in assays) .
- In Silico Validation : Cross-check bioactivity predictions using molecular docking (AutoDock Vina) and MD simulations to assess binding stability .
What computational strategies predict biological targets and off-target effects?
Q. Advanced
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to identify potential enzyme targets (e.g., carbonic anhydrase isoforms) .
- Machine Learning : Train models on sulfonamide databases to predict off-target interactions (e.g., kinase inhibition risks) .
- ADMET Prediction : Use tools like SwissADME to assess permeability, metabolic stability, and toxicity liabilities .
What safety protocols are critical for handling this compound?
Q. Basic
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste Disposal : Follow EPA guidelines for sulfonamide-containing waste (incineration or chemical neutralization) .
How can enzyme inhibition mechanisms be experimentally validated?
Q. Advanced
- Kinetic Studies : Measure values via Lineweaver-Burk plots under varying substrate concentrations .
- Fluorescence Quenching : Monitor conformational changes in target enzymes (e.g., tryptophan residue shifts) upon compound binding .
- Cryo-EM/X-ray Co-crystallization : Resolve inhibitor-enzyme complexes to identify binding pockets and hydrogen-bonding interactions .
What are the solubility and stability profiles under physiological conditions?
Q. Basic
- Solubility : Test in PBS (pH 7.4) and DMSO; logP ~3.2 suggests moderate lipophilicity .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis at the sulfonamide group is a key degradation pathway .
How to design in vitro assays for pharmacokinetic profiling?
Q. Advanced
- Microsomal Stability : Use liver microsomes (human/rat) with NADPH cofactor to measure metabolic clearance .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to assess % bound to albumin/globulins .
- Caco-2 Permeability : Model intestinal absorption via monolayers; Papp values <1×10⁻⁶ cm/s indicate poor bioavailability .
What crystallographic techniques elucidate molecular interactions?
Q. Advanced
- Single-Crystal XRD : Resolve π-π stacking between the indole core and fluorophenyl group (distance ~3.5 Å) .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding with sulfonamide oxygen) .
- Powder XRD : Monitor polymorph transitions under stress conditions (heat/moisture) to ensure formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
